3,4,5-Trihydroxybenzhydrazide
Overview
Description
3,4,5-Trihydroxybenzhydrazide is a chemical compound with the molecular formula C7H8N2O4 . It is also known by other names such as gallic hydrazide and gallic acid hydrazone .
Synthesis Analysis
The synthesis of 3,4,5-Trihydroxybenzhydrazide involves the reaction of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with hydrazine monohydrate to give 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide) .Molecular Structure Analysis
The molecular structure of 3,4,5-Trihydroxybenzhydrazide has been determined by various methods including DFT calculations using the BP86-D functional and a TZP basis set . The InChI code for this compound isInChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)
. Physical And Chemical Properties Analysis
3,4,5-Trihydroxybenzhydrazide has a molecular weight of 184.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 184.04840674 g/mol .Relevant Papers One relevant paper found discusses the dual inhibitory effect of 3,4,5-trihydroxybenzaldehyde, a related compound, on matrix metalloproteinase 9 . This suggests potential biological activities of 3,4,5-Trihydroxybenzhydrazide that could be explored in future research.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes : A new hydrazide Schiff base ligand derived from 3,4,5-trihydroxybenzhydrazide was prepared and used to react with different metal ions (Ni(II), Cu(II), Zn(II), and Cd(II)). These complexes were characterized for their physical and chemical properties (Alhadi et al., 2012).
Antioxidant Activity of Heterocyclic Compounds : Heterocyclic compounds bearing a 3,4,5-trimethoxybenzyloxy group, related to 3,4,5-trihydroxybenzhydrazide, were synthesized and evaluated for their antioxidant activities. These activities were compared using assays like DPPH and FRAP (Kareem et al., 2016).
Application in Biological and Medical Fields : Gallic acid (3,4,5-trihydroxybenzoic acid), closely related to 3,4,5-trihydroxybenzhydrazide, has been extensively used in biological, medical, and chemical industries. Its preparation and applications in various fields were reviewed, highlighting its importance and potential for future developments (Zhong, 2010).
Synthesis of Novel Triazole Derivatives for Antioxidant Activity : New triazole compounds were synthesized from 3,4,5-trihydroxybenzhydrazide derivatives and evaluated for their potential antioxidant activities. These activities were benchmarked against standard antioxidants (Yüksek et al., 2015).
Development of Covalent Organic Frameworks : A modulation approach with 4-hydroxybenzhydrazide, a compound structurally similar to 3,4,5-trihydroxybenzhydrazide, was used to construct covalent organic frameworks for the extraction of phthalate esters, demonstrating its application in material science (Guo et al., 2019).
Synthesis of Heterocyclic Compounds for Pharmaceutical Applications : Aminobenzhydrazide, related to 3,4,5-trihydroxybenzhydrazide, was used to prepare new heterocyclic compounds and Schiff bases, highlighting its utility in the development of pharmaceuticals (Hassan, 2010).
properties
IUPAC Name |
3,4,5-trihydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCVSPDPLQWYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343861 | |
Record name | 3,4,5-Trihydroxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxybenzhydrazide | |
CAS RN |
5782-85-4 | |
Record name | 3,4,5-Trihydroxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5782-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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